2-Phenylnaphthalene-1-carboxylic acid
CAS No.: 108981-94-8
Cat. No.: VC21264992
Molecular Formula: C17H12O2
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108981-94-8 |
---|---|
Molecular Formula | C17H12O2 |
Molecular Weight | 248.27 g/mol |
IUPAC Name | 2-phenylnaphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C17H12O2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H,(H,18,19) |
Standard InChI Key | RIVYMJURAWANIZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)O |
Introduction
Chemical Identity and Properties
2-Phenylnaphthalene-1-carboxylic acid is an aromatic compound featuring a naphthalene ring system with a phenyl substituent and a carboxylic acid functional group. This structural arrangement contributes to its distinctive chemical behavior and physical properties.
Basic Chemical Information
The fundamental chemical identity of 2-phenylnaphthalene-1-carboxylic acid is characterized by several key parameters that define its molecular composition and physical properties. These parameters are essential for proper identification and characterization of the compound in research and industrial contexts.
Table 1: Basic Chemical Properties of 2-Phenylnaphthalene-1-Carboxylic Acid
Property | Value |
---|---|
Molecular Formula | C17H12O2 |
Molecular Weight | 248.28 g/mol |
CAS Number | 108981-94-8 |
Exact Mass | 248.084 |
PSA (Polar Surface Area) | 37.30000 |
LogP | 4.20500 |
The molecular formula C17H12O2 indicates the presence of 17 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the compound structure . The molecular weight of approximately 248.28 g/mol is consistent with this molecular composition . The compound's exact mass of 248.084 provides a more precise measurement for analytical identification purposes .
Structural Characteristics
The structure of 2-phenylnaphthalene-1-carboxylic acid consists of a naphthalene core (a fused aromatic system of two benzene rings) with two key substituents: a phenyl group at the 2-position and a carboxylic acid group at the 1-position. This arrangement creates a relatively planar molecule with extended conjugation throughout the aromatic system.
The carboxylic acid group (-COOH) at the 1-position is the primary functional group and imparts acidic properties to the molecule. This group can participate in hydrogen bonding and ionization reactions, affecting the compound's solubility and reactivity profiles. The phenyl substituent at the 2-position extends the aromatic system, contributing to the compound's lipophilicity as evidenced by its LogP value of 4.205 .
Alternative Nomenclature
The compound is known by several alternative names in chemical literature and databases, which can be important for comprehensive literature searches and compound identification.
Table 2: Alternative Names for 2-Phenylnaphthalene-1-Carboxylic Acid
Alternative Name |
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2-Phenyl-1-naphthalenecarboxylic acid |
2-Phenyl-naphthoesaeure |
2-Phenyl-naphthalin-carbonsaeure-(1) |
2-Phenyl-naphthoic acid |
These alternative names reflect different naming conventions and linguistic variations but refer to the same chemical entity . The IUPAC name "2-phenylnaphthalene-1-carboxylic acid" is the most systematic and widely recognized designation for this compound.
Chemical Identifiers and Structural Representation
Chemical identifiers are crucial for the unambiguous identification of compounds in databases and literature. For 2-phenylnaphthalene-1-carboxylic acid, several standard identifiers are available that facilitate its precise identification.
Structural Identifiers
Structural identifiers provide standardized representations of the compound's molecular structure that can be used for database searches and computational analyses.
Table 3: Structural Identifiers for 2-Phenylnaphthalene-1-Carboxylic Acid
Identifier Type | Value |
---|---|
Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)O |
InChI | InChI=1S/C17H12O2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H,(H,18,19) |
InChI Key | RIVYMJURAWANIZ-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear string representation of the compound's structure, while the International Chemical Identifier (InChI) and its hash key (InChI Key) offer standardized identifiers that encode the structural information in a machine-readable format . These identifiers are essential for computational chemistry, database searches, and structural comparisons.
Physical and Chemical Properties
The physical and chemical properties of 2-phenylnaphthalene-1-carboxylic acid determine its behavior in various environments and reactions, influencing its applications and handling requirements.
Physical Properties
Table 4: Physical Properties of 2-Phenylnaphthalene-1-Carboxylic Acid
Property | Value | Notes |
---|---|---|
Physical State | Solid | Typical for aromatic carboxylic acids |
Color | Not specified | - |
Density | Not available | - |
Melting Point | Not available | - |
Boiling Point | Not available | - |
Solubility | Likely soluble in organic solvents; limited water solubility | Based on structure and LogP |
The compound's relatively high LogP value of 4.205 suggests significant lipophilicity, indicating better solubility in organic solvents than in aqueous media . This property has implications for its extraction, purification, and application methods.
Chemical Reactivity
As a carboxylic acid with an extended aromatic system, 2-phenylnaphthalene-1-carboxylic acid is expected to exhibit reactivity patterns characteristic of both aromatic compounds and carboxylic acids.
The carboxylic acid functional group can participate in typical acid-base reactions, forming salts with bases. It can also undergo esterification with alcohols, amidation with amines, and reduction to alcohols or aldehydes. The aromatic rings (both naphthalene and phenyl) can undergo electrophilic aromatic substitution reactions, though the reactivity may be influenced by the electronic effects of the substituents.
The extended π-conjugated system can participate in π-π stacking interactions with other aromatic systems, which may be relevant for its interaction with biological systems or in supramolecular chemistry applications.
Related Compounds and Structural Analogues
To better understand the chemical context of 2-phenylnaphthalene-1-carboxylic acid, it is valuable to consider related compounds and structural analogues.
Structural Analogues
Several structural analogues can be considered by varying the substitution pattern or functional groups:
Table 5: Potential Structural Analogues of 2-Phenylnaphthalene-1-Carboxylic Acid
Compound | Structural Variation |
---|---|
1-Phenylnaphthalene-2-carboxylic acid | Altered positions of phenyl and carboxylic acid groups |
2-Phenylnaphthalene | Lacks the carboxylic acid group |
1-Naphthoic acid | Lacks the phenyl substituent |
2-Phenylbenzoic acid | Benzene ring instead of naphthalene |
Methyl 2-phenylnaphthalene-1-carboxylate | Ester derivative |
These analogues would share some properties with 2-phenylnaphthalene-1-carboxylic acid but would differ in specific physicochemical characteristics and reactivity patterns.
Analytical Considerations
The analysis and characterization of 2-phenylnaphthalene-1-carboxylic acid can be achieved through various analytical techniques that provide information about its identity, purity, and structural features.
Spectroscopic Methods
Several spectroscopic methods would be appropriate for the characterization of 2-phenylnaphthalene-1-carboxylic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide information about the aromatic protons and carbons, as well as the carboxylic acid group. The aromatic region would show complex patterns characteristic of the naphthalene and phenyl systems.
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Infrared (IR) Spectroscopy: The carboxylic acid group would show characteristic O-H stretching (broad, ~3000-3500 cm-1) and C=O stretching (~1700 cm-1) absorptions. The aromatic systems would exhibit characteristic C=C stretching and C-H bending absorptions.
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns that could help in structural elucidation. The exact mass of 248.084 would be a key identifier .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with appropriate detectors would be suitable for purity assessment and quantitative analysis of 2-phenylnaphthalene-1-carboxylic acid.
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